molecular formula C8H11NS B14286614 1-(Thiophen-2-yl)but-3-en-1-amine CAS No. 127258-25-7

1-(Thiophen-2-yl)but-3-en-1-amine

Katalognummer: B14286614
CAS-Nummer: 127258-25-7
Molekulargewicht: 153.25 g/mol
InChI-Schlüssel: KPDOHVJIRXKWFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thiophen-2-yl)but-3-en-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring imparts unique chemical properties, making it a valuable subject for scientific research.

Vorbereitungsmethoden

The synthesis of 1-(Thiophen-2-yl)but-3-en-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the but-3-en-1-amine group.

    Reaction Conditions: Common reagents used in the synthesis include Grignard reagents, which facilitate the formation of carbon-carbon bonds. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

1-(Thiophen-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

    Major Products: The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1-(Thiophen-2-yl)but-3-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 1-(Thiophen-2-yl)but-3-en-1-amine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and gene expression regulation. The exact mechanism depends on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

1-(Thiophen-2-yl)but-3-en-1-amine can be compared with other thiophene derivatives:

Eigenschaften

CAS-Nummer

127258-25-7

Molekularformel

C8H11NS

Molekulargewicht

153.25 g/mol

IUPAC-Name

1-thiophen-2-ylbut-3-en-1-amine

InChI

InChI=1S/C8H11NS/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7H,1,4,9H2

InChI-Schlüssel

KPDOHVJIRXKWFB-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=CC=CS1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.